molecular formula C5H8N2OS B6600942 [2-(methylamino)-1,3-thiazol-4-yl]methanol CAS No. 1850682-06-2

[2-(methylamino)-1,3-thiazol-4-yl]methanol

Cat. No. B6600942
CAS RN: 1850682-06-2
M. Wt: 144.20 g/mol
InChI Key: DXOYJSZXHRACKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-1,3-thiazol-4-yl]methanol, also known as MMT, is an organic compound that has been studied for its potential applications in scientific research. MMT has demonstrated a range of biochemical and physiological effects, and its synthesis method has been optimized for laboratory experiments.

Scientific Research Applications

[2-(methylamino)-1,3-thiazol-4-yl]methanol has a number of applications in scientific research. It has been used in the study of enzyme inhibition and drug discovery, as well as in the development of new materials. It has also been used to study the pharmacological effects of various drugs, as well as their interactions with biological systems. Additionally, this compound has been used in the study of cell signaling pathways and gene expression.

Mechanism of Action

[2-(methylamino)-1,3-thiazol-4-yl]methanol has a number of mechanisms of action. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to act as a competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Additionally, this compound has been shown to interact with the serotonin transporter (SERT), which plays a role in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to act as an anti-inflammatory agent, as well as an anticonvulsant. Additionally, this compound has been shown to have neuroprotective and antidepressant effects. It has also been studied for its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

The use of [2-(methylamino)-1,3-thiazol-4-yl]methanol in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it can be used in a variety of experiments. Additionally, it has a wide range of applications, making it a valuable tool for scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control the concentration of this compound in a reaction, and it can be difficult to measure its effects on biological systems.

Future Directions

There are a number of potential future directions for [2-(methylamino)-1,3-thiazol-4-yl]methanol. It could be used in the development of new drugs and therapies, as well as in the study of the effects of existing drugs on biological systems. Additionally, it could be used to study the effects of environmental toxins on human health, and it could be used to study the effects of dietary supplements on human health. Finally, it could be used to study the effects of genetic mutations on human health.

Synthesis Methods

[2-(methylamino)-1,3-thiazol-4-yl]methanol can be synthesized through a number of methods, including the Fischer-Lippmann reaction and the Gabriel synthesis. The Fischer-Lippmann reaction involves the reaction of 2-(methylamino)-1,3-thiazol-4-yl]methanol with an aryl halide in the presence of a base. The Gabriel synthesis involves the reaction of 2-(methylamino)-1,3-thiazol-4-yl]methanol with an alkyl halide in the presence of a base. Both of these methods have been optimized for laboratory experiments, making them ideal for synthesizing this compound in a controlled environment.

properties

IUPAC Name

[2-(methylamino)-1,3-thiazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-6-5-7-4(2-8)3-9-5/h3,8H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYJSZXHRACKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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